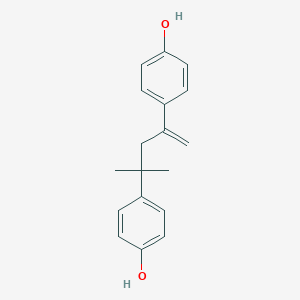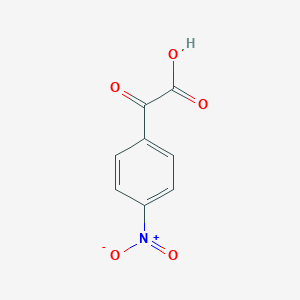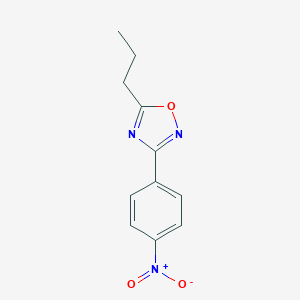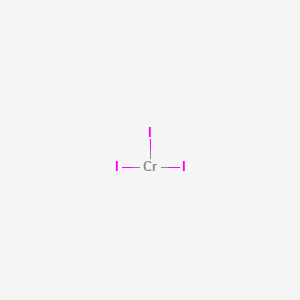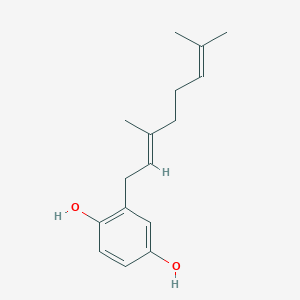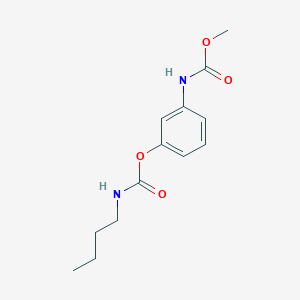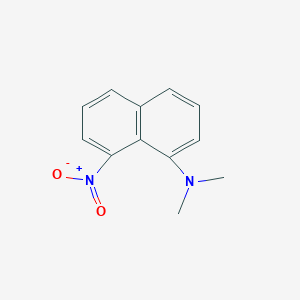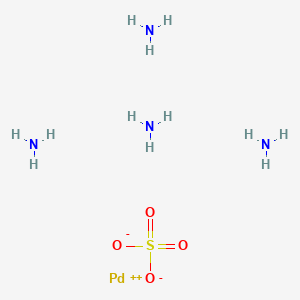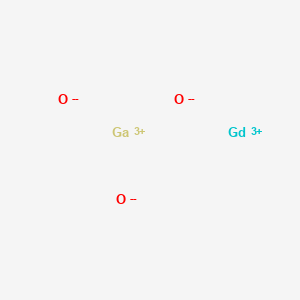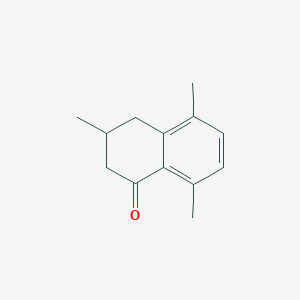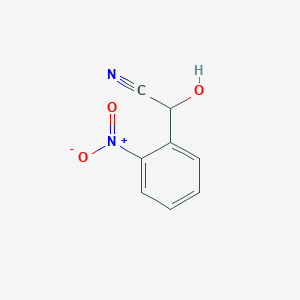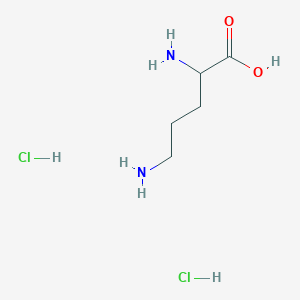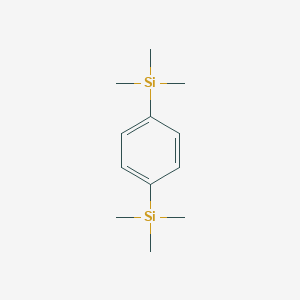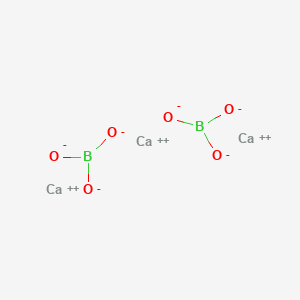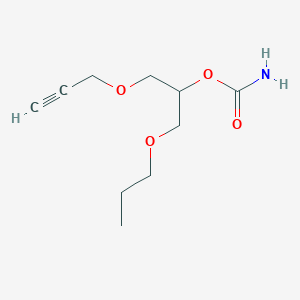
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, also known as OPC-15161, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Effets Biochimiques Et Physiologiques
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory responses. In cancer cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In cardiovascular cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research and development of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, including the investigation of its potential applications in other fields, such as immunology and infectious diseases, the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate involves the reaction of propargyl alcohol with propylene oxide to form (3-prop-2-ynoxypropan-1-ol), which is then reacted with 1-propoxy-2,3-epoxypropane in the presence of a catalyst to form (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate. This method has been reported to have a high yield and purity, making it a promising method for large-scale production of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate.
Applications De Recherche Scientifique
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In neuroprotection, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases. In cardiovascular disease, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to improve endothelial function and reduce inflammation, making it a potential treatment for cardiovascular disease.
Propriétés
Numéro CAS |
14714-99-9 |
|---|---|
Nom du produit |
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(1-propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-13-7-9(15-10(11)12)8-14-6-4-2/h1,9H,4-8H2,2H3,(H2,11,12) |
Clé InChI |
FMFJBRWNOJKVJK-UHFFFAOYSA-N |
SMILES |
CCCOCC(COCC#C)OC(=O)N |
SMILES canonique |
CCCOCC(COCC#C)OC(=O)N |
Synonymes |
Carbamic acid 2-propoxy-1-(2-propynyloxymethyl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



